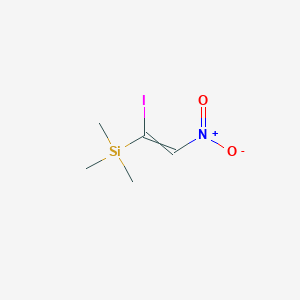
2-Amino-7-fluoro-3-phenylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-fluoro-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12ClFN2 and a molecular weight of 274.72 g/mol . It is a specialty product used primarily in proteomics research . This compound is characterized by the presence of a quinoline ring system substituted with an amino group at position 2, a fluorine atom at position 7, and a phenyl group at position 3.
Vorbereitungsmethoden
The synthesis of 2-Amino-7-fluoro-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the quinoline ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
2-Amino-7-fluoro-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Amino-7-fluoro-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving the interaction of small molecules with biological targets.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Amino-7-fluoro-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
2-Amino-7-fluoro-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Aminoquinoline: Lacks the fluorine and phenyl substitutions.
7-Fluoroquinoline: Lacks the amino and phenyl substitutions.
3-Phenylquinoline: Lacks the amino and fluorine substitutions.
The presence of the amino, fluorine, and phenyl groups in this compound makes it unique and may confer specific properties that are advantageous for certain applications .
Eigenschaften
CAS-Nummer |
1171733-27-9 |
|---|---|
Molekularformel |
C15H12ClFN2 |
Molekulargewicht |
274.72 g/mol |
IUPAC-Name |
7-fluoro-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H11FN2.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;/h1-9H,(H2,17,18);1H |
InChI-Schlüssel |
FTDQSOXBJGYRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



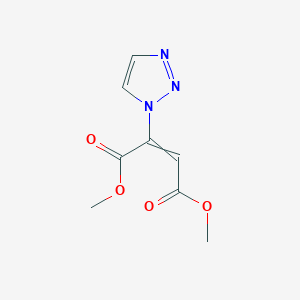
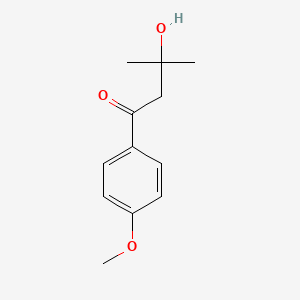
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)
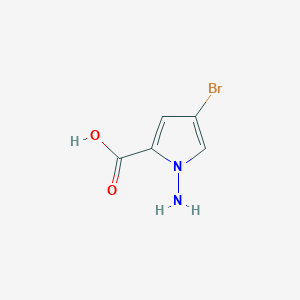
![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
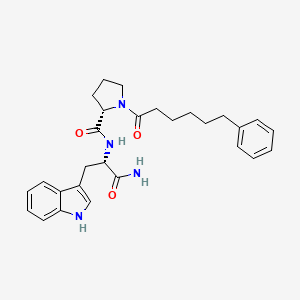
![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)
